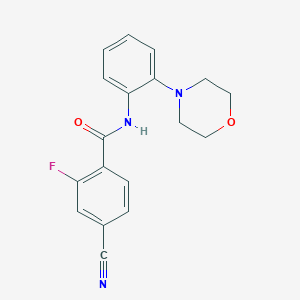
N-(5-bromo-6-methylpyridin-2-yl)-4-cyano-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-6-methylpyridin-2-yl)-4-cyano-2-fluorobenzamide, also known as BMF-218, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound was initially synthesized as a part of a drug discovery program aimed at developing novel inhibitors of protein kinase CK2, an enzyme that has been implicated in a variety of cellular processes, including cell proliferation, apoptosis, and DNA repair.
Wirkmechanismus
The mechanism of action of N-(5-bromo-6-methylpyridin-2-yl)-4-cyano-2-fluorobenzamide is not fully understood, but it is believed to involve the inhibition of protein kinase CK2. This enzyme plays a critical role in regulating several cellular processes, including cell proliferation and apoptosis, and has been shown to be overexpressed in many types of cancer. By inhibiting CK2, this compound may disrupt the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the disruption of DNA repair mechanisms. In addition, the compound has been shown to modulate the activity of several signaling pathways that are critical for cancer cell growth and survival, including the PI3K/Akt and MAPK/ERK pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-bromo-6-methylpyridin-2-yl)-4-cyano-2-fluorobenzamide is its potent antitumor activity, which makes it a promising candidate for cancer therapy. In addition, the compound has been shown to be relatively selective for CK2, which could reduce the potential for off-target effects. However, the moderate yield of the synthesis and the limited availability of the compound could be a limitation for some experiments.
Zukünftige Richtungen
Several future directions for research on N-(5-bromo-6-methylpyridin-2-yl)-4-cyano-2-fluorobenzamide have been proposed, including the development of more efficient synthesis methods, the evaluation of the compound's activity in animal models of cancer, and the identification of biomarkers that could predict response to treatment. In addition, the potential use of this compound in combination with other agents, such as immunotherapies, is an area of active investigation. Finally, the development of more potent and selective inhibitors of CK2 could lead to the discovery of novel cancer therapies.
Synthesemethoden
The synthesis of N-(5-bromo-6-methylpyridin-2-yl)-4-cyano-2-fluorobenzamide involves several steps, including the reaction of 2-amino-5-bromo-6-methylpyridine with 2-chloro-4-cyano-5-fluorobenzamide in the presence of a base, followed by purification and characterization of the resulting product. The overall yield of the synthesis is moderate, and several modifications to the procedure have been reported to improve the efficiency of the reaction.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-6-methylpyridin-2-yl)-4-cyano-2-fluorobenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that the compound has potent antitumor activity against a variety of cancer cell lines, including breast, prostate, and pancreatic cancer. In addition, this compound has been shown to enhance the efficacy of chemotherapy drugs, suggesting that it could be used in combination with other agents to improve cancer treatment outcomes.
Eigenschaften
Molekularformel |
C14H9BrFN3O |
|---|---|
Molekulargewicht |
334.14 g/mol |
IUPAC-Name |
N-(5-bromo-6-methylpyridin-2-yl)-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C14H9BrFN3O/c1-8-11(15)4-5-13(18-8)19-14(20)10-3-2-9(7-17)6-12(10)16/h2-6H,1H3,(H,18,19,20) |
InChI-Schlüssel |
OIFUWVJSAVAAAO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=C(C=C(C=C2)C#N)F)Br |
Kanonische SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=C(C=C(C=C2)C#N)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250641.png)
![Methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-benzoyl-1-piperazinyl)benzoate](/img/structure/B250643.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B250644.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-methoxy-3-methylbenzoyl)amino]benzoate](/img/structure/B250648.png)
![Methyl 4-(4-ethyl-1-piperazinyl)-3-[(5-nitro-2-furoyl)amino]benzoate](/img/structure/B250649.png)
![3,4,5-trimethoxy-N-[(2-methylquinolin-5-yl)carbamothioyl]benzamide](/img/structure/B250651.png)
![N-{[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}pentanamide](/img/structure/B250655.png)



![3,4-dimethoxy-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B250664.png)



